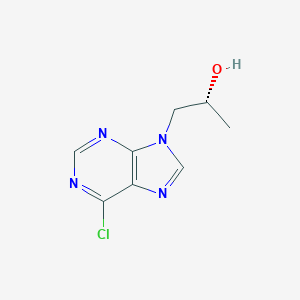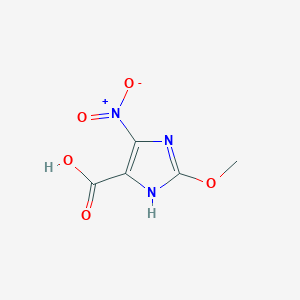
(2R)-1-(6-chloropurin-9-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-1-(6-chloropurin-9-yl)propan-2-ol is a chemical compound that is widely used in scientific research. It is a purine derivative that has been shown to have a variety of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of ((2R)-1-(6-chloropurin-9-yl)propan-2-ol)-1-(6-chloropurin-9-yl)propan-2-ol is not fully understood. However, it is believed to exert its effects by inhibiting the activity of enzymes involved in purine metabolism. This leads to a decrease in the levels of purine derivatives, which can have a variety of downstream effects.
Biochemische Und Physiologische Effekte
((2R)-1-(6-chloropurin-9-yl)propan-2-ol)-1-(6-chloropurin-9-yl)propan-2-ol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the replication of certain viruses, including hepatitis C virus and human immunodeficiency virus. It has also been shown to have anticancer effects, both in vitro and in vivo. Additionally, it has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ((2R)-1-(6-chloropurin-9-yl)propan-2-ol)-1-(6-chloropurin-9-yl)propan-2-ol in lab experiments is its specificity. It targets enzymes involved in purine metabolism, making it a useful tool for studying the role of purine derivatives in various physiological processes. However, one limitation is its potential toxicity. High concentrations of ((2R)-1-(6-chloropurin-9-yl)propan-2-ol)-1-(6-chloropurin-9-yl)propan-2-ol can be toxic to cells, making it important to use appropriate concentrations in experiments.
Zukünftige Richtungen
There are many potential future directions for research involving ((2R)-1-(6-chloropurin-9-yl)propan-2-ol)-1-(6-chloropurin-9-yl)propan-2-ol. One area of interest is its potential as a therapeutic agent for viral infections and inflammatory diseases. Additionally, further studies are needed to fully understand its mechanism of action and its effects on purine metabolism. Overall, ((2R)-1-(6-chloropurin-9-yl)propan-2-ol)-1-(6-chloropurin-9-yl)propan-2-ol is a promising compound with many potential applications in scientific research.
Synthesemethoden
((2R)-1-(6-chloropurin-9-yl)propan-2-ol)-1-(6-chloropurin-9-yl)propan-2-ol can be synthesized using a variety of methods. One such method involves the reaction of 6-chloropurine with 2,3-epoxypropanol in the presence of a Lewis acid catalyst. This method has been shown to yield high purity ((2R)-1-(6-chloropurin-9-yl)propan-2-ol)-1-(6-chloropurin-9-yl)propan-2-ol with good yields.
Wissenschaftliche Forschungsanwendungen
((2R)-1-(6-chloropurin-9-yl)propan-2-ol)-1-(6-chloropurin-9-yl)propan-2-ol has been widely used in scientific research. It has been shown to have antiviral, anticancer, and anti-inflammatory properties. It has also been used as a tool to study the role of purine derivatives in various physiological processes.
Eigenschaften
IUPAC Name |
(2R)-1-(6-chloropurin-9-yl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4O/c1-5(14)2-13-4-12-6-7(9)10-3-11-8(6)13/h3-5,14H,2H2,1H3/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNBNKMMTVWRJO-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C1N=CN=C2Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1C=NC2=C1N=CN=C2Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70333332 |
Source


|
| Record name | (2R)-1-(6-chloropurin-9-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1-(6-chloropurin-9-yl)propan-2-ol | |
CAS RN |
180587-74-0 |
Source


|
| Record name | (2R)-1-(6-chloropurin-9-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Acetic acid, [4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-, ethyl ester](/img/structure/B186271.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B186274.png)

![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B186278.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide](/img/structure/B186279.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B186280.png)
![2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B186283.png)

![2-Amino-7-methyl-5-oxo-4-phenyl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B186285.png)